Methyl 4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate
Overview
Description
Methyl 4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate: is a complex organic compound with a unique structure that combines a quinazoline derivative with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with anthranilic acid to form the quinazoline core, followed by esterification with methyl benzoate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination under acidic conditions.
Major Products:
- Oxidation of the methyl group yields carboxylic acids.
- Reduction of the carbonyl group yields alcohols.
- Substitution reactions yield various substituted derivatives depending on the reagent used .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of enzymes or receptors, inhibiting or activating their function .
Comparison with Similar Compounds
- Methyl 4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate
- Methyl 4-[3-(4-bromophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate
- Methyl 4-[3-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate
Uniqueness: The uniqueness of Methyl 4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs .
Properties
IUPAC Name |
methyl 4-[3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-13-18(14-8-15)25-21(16-9-11-17(12-10-16)23(27)28-2)24-20-6-4-3-5-19(20)22(25)26/h3-14,21,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGNXJINJVMCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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